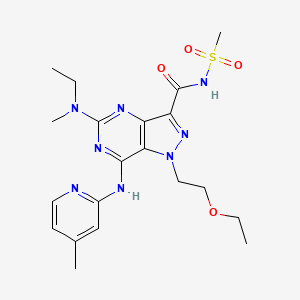

1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl)

概要

説明

準備方法

PF-00489791の合成には、市販の出発物質から始まるいくつかのステップが含まれます。 反応条件は通常、有機溶媒、触媒、および特定の温度制御の使用を含み、目的の製品収率と純度を確保します . 工業生産方法は、化合物の品質と一貫性を維持しながら、生産を拡大するためにこれらの合成経路を最適化することが含まれる場合があります .

化学反応の分析

PF-00489791は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬が含まれる場合があります。

置換: 置換反応の一般的な試薬には、ハロゲンとアミンやチオールなどの求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを形成する可能性があり、還元はアルコールまたはアミンを生じる可能性があります .

科学研究アプリケーション

科学的研究の応用

Overview

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines.

Case Studies

- Inhibition of Tumor Cell Proliferation : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin (IC50 of 9.20 µM) as a positive control . The compound induced apoptosis in these cells, suggesting its potential as a novel anticancer agent.

- Src Kinase Inhibition : Another study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives, identifying compounds that inhibit Src kinase activity. These compounds exhibited promising anticancer effects by targeting the Src signaling pathway, which is often dysregulated in cancer .

Summary Table of Anticancer Efficacy

Overview

The compound has also shown promise in treating chronic kidney disease (CKD), particularly diabetic nephropathy.

Clinical Applications

- HIF-PHD Inhibition : Pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production, which is crucial for managing renal anemia associated with CKD. In animal models, these compounds have been shown to increase hemoglobin levels significantly after administration .

- Therapeutic Formulations : Recent patents highlight the use of this compound in formulations aimed at delaying CKD progression and preventing end-stage renal disease (ESRD). The formulations are designed to provide effective treatment options for patients suffering from advanced stages of kidney disease .

Summary Table of Renal Applications

作用機序

類似化合物との比較

生物活性

The compound 1H-Pyrazolo(4,3-d)pyrimidine-3-carboxamide, 1-(2-ethoxyethyl)-5-(ethylmethylamino)-7-((4-methyl-2-pyridinyl)amino)-N-(methylsulfonyl) belongs to a class of heterocyclic compounds that have gained attention for their diverse biological activities, particularly in cancer therapy and the treatment of renal anemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

-

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD)

- Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of HIF-PHD, which stabilizes hypoxia-inducible factors (HIFs) leading to increased erythropoietin (EPO) production. This mechanism is particularly beneficial in treating renal anemia by enhancing red blood cell production and improving hemoglobin levels in anemic models .

-

Anticancer Properties

- Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong potential as an anticancer agent . The ability to induce apoptosis in cancer cells has been linked to the compound's structural characteristics and its interaction with cellular pathways .

Structure-Activity Relationship (SAR)

The biological activity of the pyrazolo[4,3-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications to the core structure can enhance or diminish their efficacy. For example:

- Compound Variants : Different substitutions on the pyrazolo ring can lead to varying inhibitory activities against specific targets such as EGFR (epidermal growth factor receptor). Compound 12b , for instance, exhibited potent anti-proliferative activity with IC50 values as low as 0.016 µM against wild-type EGFR .

Case Studies

- Efficacy in Renal Anemia Models

-

Antitumor Activity Assessment

- A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer properties across multiple cell lines (e.g., A549, HepG2). The results indicated that certain modifications could enhance apoptotic induction and cell cycle arrest at specific phases (S and G2/M), further supporting their role as potential anticancer agents .

Data Tables

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1a | A549 | 2.24 | Apoptosis induction |

| 12b | EGFR WT | 0.016 | Kinase inhibition |

| 19 | Renal Anemia Model | N/A | HIF-PHD inhibition |

特性

IUPAC Name |

1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O4S/c1-6-27(4)20-23-15-16(19(29)26-33(5,30)31)25-28(10-11-32-7-2)17(15)18(24-20)22-14-12-13(3)8-9-21-14/h8-9,12H,6-7,10-11H2,1-5H3,(H,26,29)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZNKJIJDAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC2=C(C(=N1)NC3=NC=CC(=C3)C)N(N=C2C(=O)NS(=O)(=O)C)CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853003-48-2 | |

| Record name | PF-00489791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853003482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-00489791 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-00489791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S27T3DSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。